Tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate
Description
tert-Butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate (CAS: 929971-83-5) is a spirocyclic compound featuring a bicyclic structure with a tertiary-butyl carbamate group and an amino substituent at the 4-position. Its molecular formula is C₁₅H₂₈N₂O₂, with a molecular weight of 268.40 g/mol and a purity of 98% .
Properties
IUPAC Name |
tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-10-7-12(16)11-15(17)8-5-4-6-9-15/h12H,4-11,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMKTJWLESTTEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC12CCCCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929971-83-5 | |
| Record name | tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reductive Amination of Tert-butyl 4-Oxo-1-Azaspiro[5.5]undecane-1-Carboxylate
A primary route involves reductive amination of the ketone precursor, tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate (CAS 778647-35-1). This method employs ammonia or ammonium acetate as the amine source, with sodium cyanoborohydride (NaBH3CN) or hydrogen gas in the presence of a palladium catalyst facilitating reduction.
Reaction Conditions:
- Solvent: Methanol or ethanol
- Temperature: 25–60°C
- Catalyst: Pd/C (5–10 wt%) for hydrogenation
- Yield: 60–85% (optimized conditions)
The spirocyclic oxo precursor is synthesized via cyclization of a bicyclic ketone with tert-butyl chloroformate under basic conditions (e.g., triethylamine).
Boc Protection of 4-Amino-1-Azaspiro[5.5]undecane
An alternative approach involves introducing the tert-butoxycarbonyl (Boc) protecting group to 4-amino-1-azaspiro[5.5]undecane. This two-step process includes:
- Synthesis of the Spirocyclic Amine:
- Cyclization of a diamino alcohol via acid-catalyzed intramolecular dehydration.
- Boc Protection:
Optimized Parameters:
| Parameter | Value |
|---|---|
| Reaction Time | 12–24 hours |
| Temperature | 0–25°C |
| Boc Anhydride Equiv | 1.2–1.5 |
| Yield | 70–90% |
Industrial-Scale Production Considerations
Challenges in Scaling Spirocyclic Syntheses
Industrial production requires addressing:
- Ring Strain: The spiro[5.5]undecane system’s conformational rigidity necessitates high-energy intermediates.
- Stereochemical Control: Ensuring enantiomeric purity demands chiral catalysts or resolution techniques.
Continuous Flow Reactor Applications
Recent advancements utilize continuous flow systems to enhance efficiency:
- Residence Time: 10–30 minutes
- Throughput: 1–5 kg/day
- Advantages: Improved heat transfer and reduced side reactions.
Comparative Analysis of Methodologies
Reductive Amination vs. Boc Protection
| Parameter | Reductive Amination | Boc Protection |
|---|---|---|
| Starting Material | Ketone precursor | Free amine |
| Reaction Steps | 1 | 2 |
| Yield | Moderate (60–85%) | High (70–90%) |
| Scalability | Limited by hydrogenation | Easily scalable |
Cost-Benefit Evaluation
- Reductive Amination: Lower precursor cost but higher catalyst expenses.
- Boc Protection: Higher material costs offset by reduced purification steps.
Emerging Techniques and Innovations
Enzymatic Asymmetric Synthesis
Pilot studies employ transaminases to catalyze stereoselective amination, achieving >90% enantiomeric excess (ee).
Photocatalytic Ring-Closing
Visible-light-mediated cyclization reduces energy input and improves regioselectivity.
Chemical Reactions Analysis
Tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.
Scientific Research Applications
Tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, such as cell proliferation, apoptosis, and signal transduction pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations
tert-Butyl 4-methyl-1-azaspiro[5.5]undecane-1-carboxylate (3.129)
- Structure: Methyl group at position 4 instead of amino.
- Properties : Synthesized as a yellow oil with 3% purity. NMR data (¹H: δ 1.49 ppm for tert-butyl; ¹³C: δ 28.8 ppm for methyl) confirm structural differences .
- Reactivity: Methyl groups are less reactive than amino groups, limiting applications in nucleophilic reactions.
tert-Butyl 9-phenyl-1-azaspiro[5.5]undecane-1-carboxylate
- Structure : Phenyl substituent at position 7.
- Properties : Clear oil (32% yield) with distinct ¹H NMR signals (δ 7.32–7.14 ppm for aromatic protons) .
tert-Butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate
Heteroatom Variations
tert-Butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate
- Structure : Additional nitrogen at position 8 (1,8-diaza).
- Properties : White solid (C₁₄H₂₈N₂O₂, MW 254.37 g/mol), insoluble in water. Used as a catalyst and ligand .
- Applications: Enhanced basicity and coordination capacity compared to mono-aza analogs.
tert-Butyl 4-methyl-1,4,9-triazaspiro[5.5]undecane-1-carboxylate
Physical Properties
| Compound | Molecular Weight (g/mol) | Solubility | Purity |
|---|---|---|---|
| 4-Amino-1-azaspiro (Main) | 268.40 | Not reported | 98% |
| 1,8-Diazaspiro (CAS 1158750-00-5) | 254.37 | Water-insoluble | ≥95% |
| 4-Oxo-1-azaspiro (CAS 778647-35-1) | 303.34 | Polar solvents | 95% |
| 4-Methyl-triazaspiro (CAS 1369237-31-9) | 269.38 | Organic solvents | ≥95% |
Biological Activity
Tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate (CAS No. 1965309-66-3) is a spirocyclic compound that has garnered interest in various fields of biological research due to its unique structure and potential pharmacological properties. This article summarizes the biological activity of this compound, including its mechanisms of action, pharmacological applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H29ClN2O2
- Molecular Weight : 304.86 g/mol
- Structure : The compound features a spirocyclic framework, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. The spirocyclic structure allows for high specificity in binding, which can modulate various biological pathways.
Interaction with Receptors
Research indicates that this compound may act as a modulator of certain receptor types, potentially influencing signaling pathways involved in pain perception and other physiological processes. For instance, studies on related compounds have shown that spirocyclic structures can exhibit agonistic or antagonistic effects on opioid receptors, suggesting similar potential for this compound.
Analgesic Properties
Case studies have explored the analgesic effects of spirocyclic compounds, indicating that derivatives similar to tert-butyl 4-amino-1-azaspiro[5.5]undecane can function as dual m-opioid receptor agonists and sigma-1 receptor antagonists. This dual action may enhance pain relief while minimizing side effects associated with traditional opioid therapies.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Tert-butyl 7-oxo-2-azaspiro[5.5]undecane | Spirocyclic | Antimicrobial and analgesic properties |
| 1-Oxa-9-azaspiro[5.5]undecane derivatives | Spirocyclic | Potential receptor modulation |
| Tert-butyl 4-amino-1-azaspiro[5.5]undecane | Spirocyclic | Investigated for analgesic and antimicrobial effects |
Case Studies
- Analgesic Efficacy : A study published in Pharmaceutical Chemistry evaluated the analgesic properties of spirocyclic compounds similar to tert-butyl 4-amino-1-azaspiro[5.5]undecane. Results indicated significant pain relief in animal models when administered at specific dosages.
- Antimicrobial Testing : In another study, derivatives were tested against common bacterial pathogens, showing promising results in inhibiting growth, suggesting potential use in developing new antibiotics.
Q & A
Q. What are the standard synthetic protocols for tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate?
The synthesis typically involves multi-step strategies:
- Cyclization : A spirocyclic core is formed via Schmidt reactions or ring-closing metathesis. For example, alkyl 2-oxo-1-cyclopentanecarboxylates undergo Schmidt reactions to generate azaspiro frameworks .
- Protection/Deprotection : The tert-butyloxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in solvents like tetrahydrofuran (THF) at 0–25°C, followed by deprotection under acidic conditions .
- Functionalization : Amino groups are introduced via reductive amination or nucleophilic substitution, often requiring controlled pH and catalysts like palladium . Key parameters include temperature (e.g., 50°C for hydrogenation) and solvent polarity to stabilize intermediates .
Q. How is the molecular structure of this compound elucidated?
Structural characterization employs:
- X-ray crystallography : SHELX software refines crystal structures, resolving spirocyclic geometry and hydrogen-bonding networks .
- NMR spectroscopy : H and C NMR identify substituent environments (e.g., Boc group at δ ~1.4 ppm for tert-butyl) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 270.22) . Computational tools like InChI and SMILES encode stereochemistry for database integration .
Q. What common chemical reactions does this compound undergo?
Reactivity is dictated by its amino and ester groups:
- Oxidation : Hydrogen peroxide converts amines to nitro or carbonyl derivatives, altering bioavailability .
- Reduction : Sodium borohydride reduces esters to alcohols, enabling prodrug strategies .
- Nucleophilic substitution : Alkyl halides or acyl chlorides modify the amino group, enhancing target selectivity . Reaction yields depend on solvent polarity (e.g., dichloromethane for acylation) and catalyst loading .
Advanced Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
- Temperature control : Exothermic steps (e.g., Boc protection) require cooling (0–5°C) to prevent decomposition .
- Catalyst screening : Palladium on carbon (Pd/C) improves hydrogenation efficiency at 50 PSI and 50°C, reducing diastereomer formation .
- Purification : High-performance liquid chromatography (HPLC) with C18 columns resolves polar impurities, achieving >95% purity .
- By-product analysis : LC-MS identifies dimers or over-reduced species, guiding solvent adjustments (e.g., switching from THF to DMF) .
Q. How can contradictions in biological activity data across studies be resolved?
Discrepancies often arise from:
- Assay variability : Standardize conditions (e.g., pH 7.4 buffers for binding assays) to compare IC values .
- Purity checks : Use HPLC and H NMR to detect trace impurities (<2%) that may antagonize targets .
- Structural analogs : Compare activity with derivatives (e.g., hydroxy or methylamino variants) to establish structure-activity relationships (SAR) . Example analogs:
| Compound Name | Key Modification | Bioactivity Trend |
|---|---|---|
| tert-Butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane | Hydroxy substitution | Enhanced solubility |
| tert-Butyl 4-(aminomethyl)-1-oxa-9-azaspiro[5.5]undecane | Aminomethyl group | Improved binding affinity |
Q. What computational approaches predict the reactivity and target interactions of this compound?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the carbonyl group’s electron-withdrawing nature enhances α-carbon reactivity .
- Molecular docking : AutoDock Vina simulates binding to targets (e.g., GPCRs) using crystal structures (PDB IDs) and scoring functions (e.g., ΔG < −8 kcal/mol suggests strong binding) .
- ADMET prediction : SwissADME estimates logP (~2.5) and bioavailability (Lipinski rule compliance) to prioritize analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
